molecular formula C9H9ClN2O B064268 3-(1-chloroethyl)-1H-benzimidazol-2-one CAS No. 177858-81-0

3-(1-chloroethyl)-1H-benzimidazol-2-one

Cat. No. B064268
M. Wt: 196.63 g/mol
InChI Key: PNWRVMPHOHSCJK-UHFFFAOYSA-N
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Description

Chloroethyl chloroformates are a pair of related chemical compounds with the chemical formula C3H4Cl2O2 . They can be used to form protecting groups and as N-dealkylating agents .


Synthesis Analysis

Chloroethyl chloroformate can be prepared using ethanol and phosgene . The temperature is maintained for 2 hours between 20° and 25° C after the chloroformate has been added .


Molecular Structure Analysis

The molecular weight of Chloroethyl chloroformate is 142.97 g/mol . The linear formula is CH3CHClOCOCl .


Chemical Reactions Analysis

Chloroformates are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid. Most are colorless, volatile liquids that degrade in moist air .


Physical And Chemical Properties Analysis

Chloroethyl chloroformate is a colorless liquid . It has a density of 1.325 g/mL at 25 °C (lit.) . The boiling point is 118-119 °C (lit.) .

Safety And Hazards

Chloroethyl chloroformate is a highly toxic, flammable, corrosive substance . It causes severe burns when comes in contact with eyes and/or skin, can be harmful if swallowed or inhaled .

properties

IUPAC Name

3-(1-chloroethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6(10)12-8-5-3-2-4-7(8)11-9(12)13/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWRVMPHOHSCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N1C2=CC=CC=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-chloroethyl)-1H-benzimidazol-2-one

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